molecular formula C11H11BrNO4- B14600858 (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate CAS No. 60828-77-5

(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate

Cat. No.: B14600858
CAS No.: 60828-77-5
M. Wt: 301.11 g/mol
InChI Key: ICSKSMBKSCLHRF-VIFPVBQESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a bromophenyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate typically involves multi-step organic synthesis. One common method includes the reaction of 4-bromophenylmethanol with an appropriate amino acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted derivatives, oxo compounds, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate apart is its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

60828-77-5

Molecular Formula

C11H11BrNO4-

Molecular Weight

301.11 g/mol

IUPAC Name

(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate

InChI

InChI=1S/C11H12BrNO4/c12-8-3-1-7(2-4-8)6-17-10(14)5-9(13)11(15)16/h1-4,9H,5-6,13H2,(H,15,16)/p-1/t9-/m0/s1

InChI Key

ICSKSMBKSCLHRF-VIFPVBQESA-M

Isomeric SMILES

C1=CC(=CC=C1COC(=O)C[C@@H](C(=O)[O-])N)Br

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(C(=O)[O-])N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.